molecular formula C27H22N4O B12927540 n-(2-Aminophenyl)-4-((3-phenyl-1h-indazol-1-yl)methyl)benzamide CAS No. 920315-37-3

n-(2-Aminophenyl)-4-((3-phenyl-1h-indazol-1-yl)methyl)benzamide

Cat. No.: B12927540
CAS No.: 920315-37-3
M. Wt: 418.5 g/mol
InChI Key: XYMXMYVFRMGQCF-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)-4-((3-phenyl-1H-indazol-1-yl)methyl)benzamide is a chemical scaffold of significant interest in medicinal chemistry and oncology research, designed for investigation as a kinase inhibitor. The indazole core is a privileged structure in drug discovery, known for its ability to interact with the kinase hinge-binding region, a critical mechanism for inhibiting enzyme activity . This specific analog features a 3-phenyl substitution on the indazole ring, a modification that explores the steric and electronic tolerance of the hydrophobic active site in target kinases, potentially influencing selectivity and potency. Research into related indazole derivatives has demonstrated their potential as inhibitors of pivotal oncogenic targets, including Polo-like kinase 4 (PLK4) and receptor tyrosine kinases (RTKs) . PLK4 is a serine/threonine kinase that acts as a master regulator of centriole duplication, and its overexpression is detected in a variety of cancers, making it a promising candidate for anticancer drug discovery . The presence of the 2-aminophenyl group in the structure provides a synthetic handle for further functionalization, allowing researchers to conjugate this pharmacophore to other targeting moieties or create probe libraries for high-throughput screening and structure-activity relationship (SAR) studies. This compound is intended for use in biochemical and cellular assays to elucidate signaling pathways involved in cell proliferation and to evaluate its potential as a lead structure in the development of novel targeted cancer therapies.

Properties

CAS No.

920315-37-3

Molecular Formula

C27H22N4O

Molecular Weight

418.5 g/mol

IUPAC Name

N-(2-aminophenyl)-4-[(3-phenylindazol-1-yl)methyl]benzamide

InChI

InChI=1S/C27H22N4O/c28-23-11-5-6-12-24(23)29-27(32)21-16-14-19(15-17-21)18-31-25-13-7-4-10-22(25)26(30-31)20-8-2-1-3-9-20/h1-17H,18,28H2,(H,29,32)

InChI Key

XYMXMYVFRMGQCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)CC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N

Origin of Product

United States

Biological Activity

N-(2-Aminophenyl)-4-((3-phenyl-1H-indazol-1-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in cancer treatment. This article reviews its biological activity, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C19H18N6OC_{19}H_{18}N_{6}O and features a complex structure that includes an indazole moiety, which is known for its diverse biological activities. The presence of the aminophenyl and benzamide groups suggests potential interactions with various biological targets.

  • Inhibition of Cancer Cell Proliferation :
    • Recent studies have shown that compounds with similar structures exhibit significant inhibition of cell proliferation in various cancer cell lines. For instance, derivatives containing indazole rings have demonstrated potent activity against FGFR (Fibroblast Growth Factor Receptor) pathways, which are crucial in many cancers .
    • The compound's structure may allow it to act as a modulator of PD-1/PD-L1 interactions, which are pivotal in immune evasion by tumors .
  • Enzymatic Inhibition :
    • The compound's benzamide structure is associated with inhibition of specific kinases involved in cancer progression. For example, some related compounds have shown IC50 values in the nanomolar range against RET kinase, indicating strong inhibitory potential .

Synthesis

The synthesis of this compound involves several steps:

  • Starting from 2-aminophenyl derivatives and phenyl-indazole intermediates, the reaction typically employs coupling methods under controlled conditions to yield the final product with high purity and yield. Specific conditions such as temperature and solvent choice can significantly impact the reaction efficiency.

Biological Activity Data

A summary of biological activity data for this compound and related compounds is presented below:

Activity TypeTarget/Cell LineIC50 Value (nM)Reference
FGFR InhibitionFGFR1< 4.1
Cell Proliferation InhibitionKG1 Cell Line25.3 ± 4.6
PD-L1 ModulationCancer CellsNot specified
RET Kinase InhibitionVarious Cancer LinesModerate to High

Case Study 1: FGFR Inhibition

A study evaluating a series of indazole derivatives found that compounds similar to this compound exhibited significant FGFR inhibition, with IC50 values indicating strong potential for therapeutic applications in cancers driven by FGFR mutations.

Case Study 2: PD-L1 Modulation

Research on PD-L1 modulators has highlighted the importance of structural modifications for enhancing binding affinity and specificity. Compounds with similar structural motifs to this compound are being explored for their ability to enhance immune responses against tumors.

Scientific Research Applications

N-(2-Aminophenyl)-4-((3-phenyl-1H-indazol-1-yl)methyl)benzamide is a complex organic compound that is characterized by an amine group, a benzamide moiety, and an indazole derivative. The molecular formula of this compound is C27H22N4O, and it has a molecular weight of 418.5 g/mol. It exhibits significant biological activities and its derivatives have demonstrated promise as inhibitors of various kinases, which are crucial in cellular signaling pathways. These activities suggest potential applications in cancer therapy and other diseases where kinase activity is dysregulated. Furthermore, compounds with similar structures have been studied for their anti-inflammatory and analgesic properties.

Potential Applications

This compound has several potential applications:

  • Kinase Inhibition Research indicates that derivatives of this compound have shown promise as inhibitors of various kinases, which are crucial in cellular signaling pathways.
  • Cancer Therapy The compound’s kinase inhibition activities suggest potential applications in cancer therapy.
  • Anti-inflammatory and Analgesic Properties Compounds with similar structures have been studied for their anti-inflammatory and analgesic properties.
  • Antimicrobial Activity Derivatives of benzamide possess anti-fungal activities .
  • RET Kinase Inhibitors A series of novel 4-chloro-benzamides derivatives containing substituted five-membered heteroaryl ring were designed, synthesized and evaluated as RET kinase inhibitors for cancer therapy .

Data Table

Compound NameStructural FeaturesBiological Activity
N-(2-Aminophenyl)-4-methylbenzamideSimilar benzamide structureModerate kinase inhibition
N-(3-Pyridinyl)-4-benzamidesContains a pyridine ringAntimicrobial properties
5-(3-Pyridinyl)-indazolesIndazole core with pyridineAnti-cancer activity
N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)-benzamideIndazole derivative with trifluoromethyl groupHighest antifungal activity against Pythium aphanidermatum and Rhizoctonia solani

Case Studies

  • A study treats about two successfully synthesized secondary amide compounds 3-Acetoxy-2-methyl-N-(phenyl)benzamide and 3-Acetoxy-2-methyl-N-(4-methylphenyl)benzamide .
  • N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)-benzamide exhibited the highest antifungal activity against Pythium aphanidermatum (EC50= 16.75 μg/mL) and Rhizoctonia solani (EC50= 19.19 μg/mL), respectively . The molecular docking studies indicated that the fluorine and the carbonyl oxygen atom formed hydrogen bonds with the hydroxyl hydrogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indazole or Benzamide Motifs

Compound Key Structural Differences Synthetic Route Reported Bioactivity/Applications Reference
N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide Replaces indazole with a 1,3,4-oxadiazole ring and naphthalene substituent. Derived from 1,3,4-oxadiazole scaffold synthesis. Potent HDAC inhibitor (IC₅₀ not specified); induces apoptosis and cell differentiation.
3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzamide Ethynyl linker between indazole and benzamide; trifluoromethyl and piperazine substituents. Sonogashira coupling of 3-aminoindazole with acetylene diarylamide precursors. Tested in 10-dose IC₅₀ mode (ATP-dependent assays); potency data referenced but not explicit.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Simpler structure: lacks indazole and aminophenyl groups; contains hydroxy and methyl groups. Reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol. N,O-bidentate directing group for metal-catalyzed C–H bond functionalization.
N-(3-chlorophenethyl)-4-nitrobenzamide Nitrobenzamide with chlorophenethyl amine substituent. Amide coupling of 4-nitrobenzoyl chloride with 2-(3-chlorophenyl)ethan-1-amine. Bio-functional hybrid molecule; characterized but bioactivity not specified.

Key Observations from Structural Comparisons

  • Indazole vs. Oxadiazole Scaffolds : The substitution of indazole with 1,3,4-oxadiazole (as in ) alters electronic properties and binding affinity. Indazole-containing compounds (e.g., ) often target ATP-binding pockets due to their planar heterocyclic structure, whereas oxadiazoles may enhance metabolic stability or π-π stacking interactions.
  • Substituent Effects : The trifluoromethyl and piperazine groups in improve solubility and membrane permeability compared to the simpler benzamide in . The 3-phenyl group on indazole in the target compound may enhance hydrophobic interactions in enzymatic binding sites.
  • Synthetic Complexity: The target compound’s synthesis likely involves multi-step coupling (e.g., amide bond formation and indazole functionalization), akin to methods in . Sonogashira coupling (used in ) or Cu-catalyzed click chemistry (as in ) are common for introducing ethynyl or triazole linkers.

Q & A

Basic Research Questions

Q. How can the synthesis of N-(2-aminophenyl)-4-((3-phenyl-1H-indazol-1-yl)methyl)benzamide be optimized for reproducibility?

  • Methodological Answer : The synthesis involves coupling 2-aminophenylamine with a benzamide derivative bearing a 3-phenylindazole moiety. Key steps include:

  • Acylation : Reacting 4-(chloromethyl)benzoyl chloride with 3-phenyl-1H-indazole under inert conditions (e.g., N₂ atmosphere) to form the benzamide intermediate .
  • Amine Coupling : Using coupling agents like HATU or DCC in DMF to attach the 2-aminophenyl group. Reaction monitoring via TLC or HPLC ensures completion .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization improves yield (typically 70–85%) .

Q. What analytical techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR validate the presence of the 2-aminophenyl group (δ 6.5–7.2 ppm for aromatic protons) and the indazole-methylbenzamide linkage (δ 4.8–5.2 ppm for CH₂) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 439.2 [M+H]⁺) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; similar benzamide derivatives have been crystallized in monoclinic systems (CCDC data referenced in ).

Q. What are the primary biological targets of this compound?

  • Methodological Answer : The compound is a histone deacetylase (HDAC) inhibitor, selectively targeting Class I HDACs (e.g., HDAC1/2/3).

  • Enzymatic Assays : HDAC inhibition is quantified via fluorometric assays using HeLa cell lysates, with IC₅₀ values compared to reference inhibitors (e.g., SAHA) .
  • Cellular Validation : Western blotting for acetylated histone H3 (Ac-H3) in treated cancer cells confirms target engagement .

Advanced Research Questions

Q. How does structural modification of the indazole or benzamide moiety affect HDAC inhibitory activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Indazole Substitution : 3-Phenyl groups enhance HDAC1 binding (ΔIC₅₀ = 12 nM vs. 45 nM for unsubstituted indazole) by filling the hydrophobic pocket .
  • Benzamide Linkers : Replacing the methylene bridge with ethylene reduces potency due to steric hindrance .
  • Validation : Parallel synthesis of analogs followed by enzymatic and cell viability assays (e.g., MTT in prostate cancer lines) .

Q. How does this compound synergize with DNA-damaging agents in cancer therapy?

  • Methodological Answer :

  • Mechanistic Synergy : HDAC inhibition increases chromatin accessibility, enhancing alkylator-induced DNA damage (e.g., cisplatin).
  • Experimental Design :
  • In Vitro : Co-treatment with cisplatin; measure γH2AX foci (DNA damage marker) via immunofluorescence .
  • In Vivo : Xenograft models (e.g., PC-3 prostate tumors) show reduced tumor volume (40–60% vs. monotherapy) .

Q. How can contradictory data on metabolic stability be resolved?

  • Methodological Answer :

  • Metabolic Profiling : Incubate with liver microsomes (human/mouse) and analyze via LC-MS/MS.
  • Contradiction : Discrepancies arise from species-specific CYP450 isoforms (e.g., murine CYP3A4 degrades the compound faster) .
  • Mitigation : Introduce trifluoromethyl groups (e.g., at the benzamide para-position) to block oxidative metabolism, improving t½ from 2.1 to 6.8 hours .

Q. What epigenetic mechanisms underlie its differentiation-inducing effects?

  • Methodological Answer :

  • Transcriptome Analysis : RNA-seq of treated leukemia cells identifies upregulated differentiation markers (e.g., CD11b).
  • Chromatin Remodeling : ChIP-seq shows increased H3K9ac at promoters of tumor suppressors (e.g., p21) .

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